

# Strategies to mitigate AZD-5991-induced thrombocytopenia

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Compound of Interest		
Compound Name:	AZD-5991	
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### **Technical Support Center: AZD-5991**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mcl-1 inhibitor, **AZD-5991**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

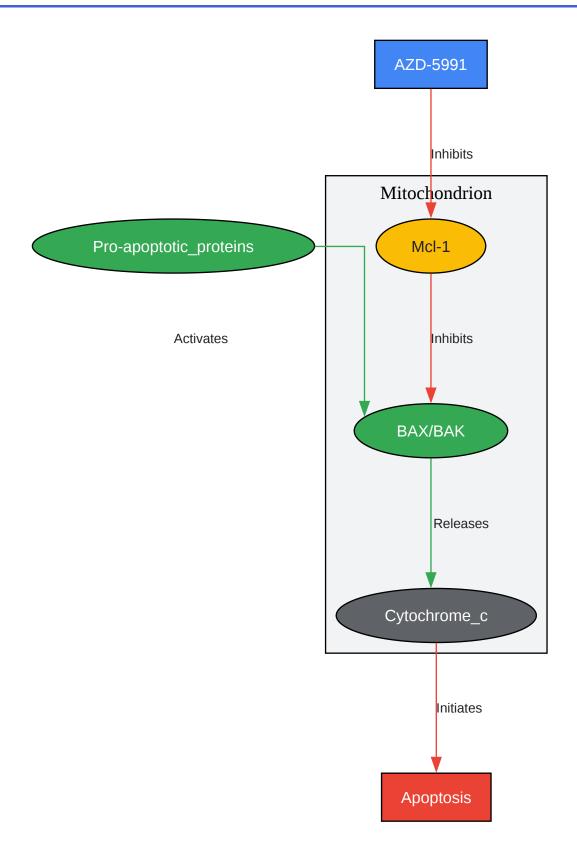
## Troubleshooting Guide: Managing AZD-5991-Induced Thrombocytopenia

Q1: We are observing a significant drop in platelet counts in our preclinical models following administration of **AZD-5991**. What is the likely mechanism behind this?

A1: **AZD-5991** is a potent and highly selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the Bcl-2 family and is critical for the survival of various cell types, including hematopoietic stem and progenitor cells.[3][4] While some preclinical studies suggest that Mcl-1 inhibition alone may not have a substantial effect on mature platelets or megakaryocyte development, it can severely suppress human hematopoiesis.[5][6][7] The observed thrombocytopenia is likely an on-target effect resulting from the apoptosis of platelet precursors that are dependent on Mcl-1 for survival.

The signaling pathway below illustrates the mechanism of action of AZD-5991.





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Caption: AZD-5991 Mechanism of Action.



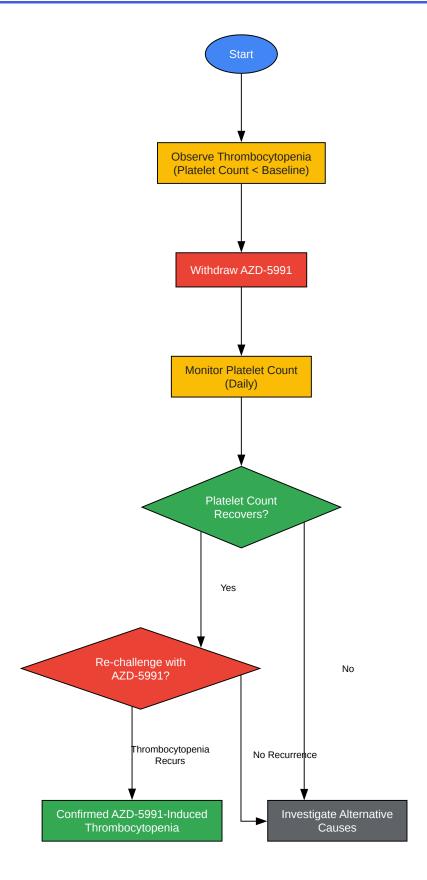
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Q2: What are the recommended steps to confirm that **AZD-5991** is the cause of the observed thrombocytopenia in our experimental model?

A2: To confirm drug-induced thrombocytopenia (DITP), a systematic approach is recommended. The following experimental workflow can be adapted for your preclinical studies.





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Caption: Experimental Workflow for Investigating DITP.

#### Troubleshooting & Optimization





Five clinical criteria have been proposed to help diagnose DITP, which can be adapted for a research setting[8]:

- Establish a temporal relationship between **AZD-5991** administration and the onset of thrombocytopenia. DITP typically occurs 5 to 10 days after starting a new drug.[9][10][11]
- Observe platelet count recovery after discontinuing AZD-5991. Recovery usually begins within a few days.[10][11]
- Rule out other potential causes of thrombocytopenia in your experimental model.
- If ethically and experimentally feasible, re-exposure to **AZD-5991** should result in recurrent thrombocytopenia.[8]

Q3: What general strategies can we employ to mitigate **AZD-5991**-induced thrombocytopenia in our studies?

A3: As the clinical development of **AZD-5991** was terminated early, there are no established protocols for mitigating its specific hematological toxicities.[12][13][14] However, based on general principles of managing drug-induced toxicities, researchers can consider the following approaches in preclinical models:

- Dose-Response Assessment: Conduct a thorough dose-finding study to identify the minimum effective dose with an acceptable level of thrombocytopenia.
- Modified Dosing Schedule: Investigate alternative dosing schedules (e.g., less frequent administration) that may allow for platelet recovery between doses.
- Supportive Care: In animal models experiencing severe thrombocytopenia with bleeding, platelet transfusions could be considered, although their efficacy is limited as long as the drug is present.[8][9]
- Combination Therapy: Preclinical studies have shown that AZD-5991 can enhance the
  antitumor activity of other agents like venetoclax and bortezomib.[1][15][16] Exploring lower,
  potentially less toxic, doses of AZD-5991 in combination with other therapeutic agents might
  be a viable strategy.



#### **Frequently Asked Questions (FAQs)**

Q4: What were the key hematological toxicities observed in the Phase 1 clinical trial of **AZD-5991**?

A4: In the Phase 1 first-in-human study (NCT03218683), the most frequently reported treatment-emergent adverse events (TEAEs) of grade 3 or higher were febrile neutropenia (17.9%) and anemia (15.4%).[17] Grade 4 thrombocytopenia or grade 3 thrombocytopenia with bleeding was defined as a dose-limiting toxicity (DLT).[13][18]

Adverse Event (Grade ≥3)	Frequency in Clinical Trial	
Febrile Neutropenia	17.9%	
Anemia	15.4%	
Sepsis	11.5%	
Pneumonia	7.7%	
Thrombocytopenia	Defined as a Dose-Limiting Toxicity	

Data sourced from the **AZD-5991** Phase 1 clinical trial.[17]

Q5: Was AZD-5991-induced thrombocytopenia reversible?

A5: In general, drug-induced thrombocytopenia is reversible upon discontinuation of the causative agent.[10][11][19] The platelet count typically begins to recover after 4 to 5 half-lives of the drug.[8][9] While specific data on the reversibility of **AZD-5991**-induced thrombocytopenia is limited due to the trial's early termination, this general principle is expected to apply.

Q6: Are there any known combination strategies that could exacerbate the thrombocytopenia observed with **AZD-5991**?

A6: While **AZD-5991** is highly selective for Mcl-1, co-administration with a BCL-xL inhibitor could potentially worsen thrombocytopenia.[1][13][15] Platelets are known to be dependent on BCL-xL for their survival, and BCL-xL inhibitors are associated with on-target thrombocytopenia.[20] Preclinical research indicates that combined inhibition of Mcl-1 and

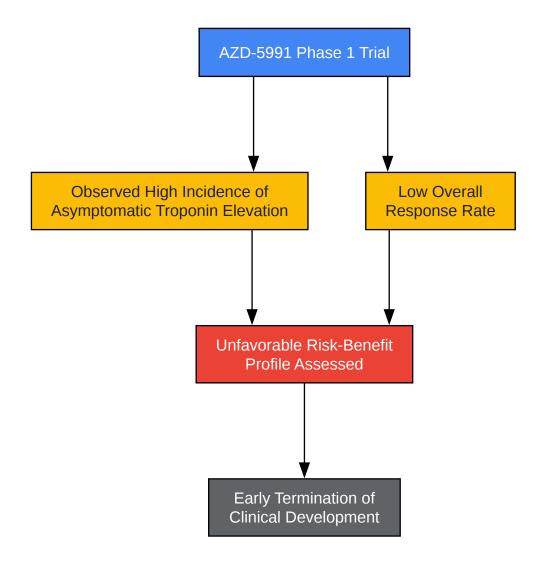


BCL-xL can have synergistic toxic effects on the hematopoietic system.[5][6][7] Therefore, caution is advised when considering such combinations in experimental designs.

Q7: Why was the clinical development of AZD-5991 discontinued?

A7: The Phase 1 clinical trial of **AZD-5991** was placed on a voluntary hold by AstraZeneca, which was followed by an FDA clinical hold.[21] The study was ultimately terminated early due to a high incidence of asymptomatic elevations in cardiac troponins (a marker of potential heart damage) and a low overall response rate in patients.[12][13][14] One patient experienced a grade 3 troponin I increase consistent with a myocardial infarction, which was reported as a DLT.[13]

The decision was based on the overall risk-benefit profile of the drug.[13] The logical relationship leading to the discontinuation is outlined below.





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**Caption:** Rationale for **AZD-5991** Discontinuation.

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